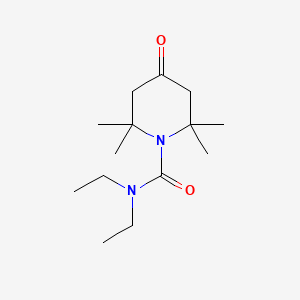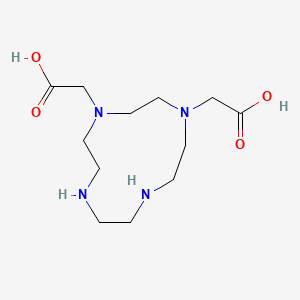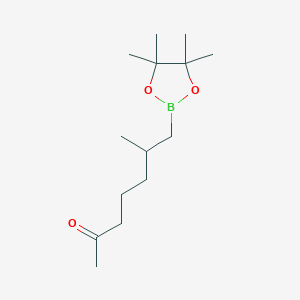![molecular formula C10H16N2O2 B14148673 (6S)-6-(2-methylpropyl)-4,7-diazaspiro[2.5]octane-5,8-dione CAS No. 193740-35-1](/img/structure/B14148673.png)
(6S)-6-(2-methylpropyl)-4,7-diazaspiro[2.5]octane-5,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6S)-6-(2-methylpropyl)-4,7-diazaspiro[25]octane-5,8-dione is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6-(2-methylpropyl)-4,7-diazaspiro[2.5]octane-5,8-dione typically involves multiple steps, including the formation of the spirocyclic core and the introduction of functional groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the spirocyclic core through cyclization reactions involving appropriate precursors.
Functional Group Introduction: Introduction of the 2-methylpropyl group and other functional groups through substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective raw materials.
Chemical Reactions Analysis
Types of Reactions
(6S)-6-(2-methylpropyl)-4,7-diazaspiro[2.5]octane-5,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
(6S)-6-(2-methylpropyl)-4,7-diazaspiro[2.5]octane-5,8-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (6S)-6-(2-methylpropyl)-4,7-diazaspiro[2.5]octane-5,8-dione involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, leading to inhibition or activation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (6S)-6-(2-methylpropyl)-4,7-diazaspiro[2.5]octane-5,8-dione include other spirocyclic compounds with different functional groups or substituents. Examples include:
Spiro[2.5]octane Derivatives: Compounds with similar spirocyclic cores but different substituents.
Diazaspiro Compounds: Compounds with similar diazaspiro structures but varying functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
193740-35-1 |
|---|---|
Molecular Formula |
C10H16N2O2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
(6S)-6-(2-methylpropyl)-4,7-diazaspiro[2.5]octane-5,8-dione |
InChI |
InChI=1S/C10H16N2O2/c1-6(2)5-7-8(13)12-10(3-4-10)9(14)11-7/h6-7H,3-5H2,1-2H3,(H,11,14)(H,12,13)/t7-/m0/s1 |
InChI Key |
RPABIPKOJMXDPJ-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)NC2(CC2)C(=O)N1 |
Canonical SMILES |
CC(C)CC1C(=O)NC2(CC2)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Hydroxy-2-methyl-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B14148600.png)

![(5-benzyl-8-ethyl-5,7,9,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,10,12,14-heptaen-3-yl) propanoate](/img/structure/B14148617.png)


![6-{(2E)-2-[1-(pyridin-2-yl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14148643.png)


![4-amino-5-cyclopropyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14148652.png)



![Ethoxy[2-(methylamino)ethyl]oxophosphanium](/img/structure/B14148678.png)
